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  • Product: 3-Amino-1-methyl-2-azepanone hydrochloride
  • CAS: 2197418-37-2

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 3-Amino-1-methyl-2-azepanone Derivatives: A Scaffold for Next-Generation Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The ε-caprolactam (2-azepanone) ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ε-caprolactam (2-azepanone) ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide explores the therapeutic potential of a specific, rationally designed subclass: 3-Amino-1-methyl-2-azepanone derivatives . By strategically incorporating an amino group at the C3 position and a methyl group on the lactam nitrogen, this scaffold is engineered to enhance biological activity, modulate pharmacokinetic properties, and unlock novel mechanisms of action. This document synthesizes the chemical rationale, potential therapeutic applications in oncology and neuroprotection, and detailed experimental protocols for evaluating these promising compounds. We will delve into the causality behind experimental design, providing a framework for researchers to initiate or advance discovery programs based on this versatile chemical core.

The 2-Azepanone Core: A Foundation of Therapeutic Versatility

The seven-membered ε-caprolactam ring is a cornerstone of both industrial polymer chemistry and pharmaceutical development. Its inherent conformational flexibility allows derivatives to adopt specific three-dimensional arrangements necessary for precise interactions with biological targets.[1][2] The lactam nitrogen and carbonyl group provide key hydrogen bonding points, while the carbon backbone is amenable to diverse functionalization.

The strategic placement of substituents on the azepanone ring is a proven method for modulating pharmacological activity. For instance, methyl substitutions at various positions on the ring have been shown to dramatically alter the potency and pharmacokinetic profiles of azepanone-based inhibitors of cathepsin K, an enzyme involved in bone resorption.[3] This highlights a critical principle: subtle structural modifications to the core ring can yield significant and sometimes unpredictable improvements in drug-like properties.

This guide focuses on two key substitutions:

  • N1-Methylation: The addition of a methyl group to the lactam nitrogen (N1 position) blocks hydrogen bond donation, which can reduce metabolic susceptibility and improve cell permeability. N-methylation is a common strategy in medicinal chemistry to enhance solubility, chemical stability, and potentially alter the pharmacological profile by inducing specific conformational changes.[4] The existence of N-methylcaprolactam as a stable chemical entity provides a solid foundation for this approach.[5]

  • C3-Amino Substitution: The introduction of a primary or substituted amino group at the C3 position is a critical pharmacophoric element. This functional group can serve as a key binding motif, a handle for further derivatization, or a protonatable center that influences solubility and target engagement. The therapeutic success of related β-lactam compounds, such as 3-amino-2-azetidinone derivatives, underscores the importance of this feature in driving potent biological activity.[6][7]

By combining these features, the 3-Amino-1-methyl-2-azepanone scaffold represents a logical and promising starting point for the development of novel therapeutics.

Synthetic Strategy: A General Approach

The synthesis of a diverse library of 3-Amino-1-methyl-2-azepanone derivatives can be accomplished through a flexible, multi-step sequence. The following proposed pathway leverages established chemical transformations, allowing for the introduction of diversity at key positions.

A plausible synthetic route begins with commercially available N-methylcaprolactam. Functionalization at the C3 position, alpha to the carbonyl, can be achieved through enolate chemistry.

Proposed Synthetic Pathway:

  • α-Bromination: N-methylcaprolactam is treated with a brominating agent, such as N-Bromosuccinimide (NBS), under appropriate conditions to generate the 3-bromo intermediate.

  • Azide Displacement: The bromide is displaced with sodium azide (NaN₃) via an Sₙ2 reaction to yield 3-azido-1-methyl-2-azepanone. This is a crucial step that introduces the nitrogen precursor.

  • Reduction to Amine: The azide is then reduced to the primary amine using a standard reducing agent like hydrogen gas with a palladium catalyst (H₂/Pd-C) or lithium aluminium hydride (LiAlH₄), yielding the core scaffold, 3-Amino-1-methyl-2-azepanone.

  • Diversification: The resulting primary amine serves as a versatile chemical handle for creating a library of derivatives through N-acylation, N-alkylation, or reductive amination, allowing for the exploration of a broad chemical space to optimize for potency and selectivity against desired targets.

This generalized approach provides a robust framework for generating a focused library of compounds for biological screening.

Therapeutic Potential I: Oncology and Tubulin Dynamics

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

A compelling therapeutic rationale for this scaffold lies in oncology. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a highly validated target for anticancer drugs. The structural similarity of the 3-amino-azepanone core to 3-amino-azetidinone derivatives, which have demonstrated potent anti-colorectal cancer activity, provides a strong basis for this hypothesis.[6][8]

The proposed mechanism involves the binding of the 3-Amino-1-methyl-2-azepanone derivative to the colchicine-binding site on β-tubulin. This interaction disrupts the assembly of tubulin dimers into microtubules, leading to a cascade of downstream effects:

  • Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation.

  • Cell Cycle Blockade: The cell cycle is arrested, typically at the G2/M phase.

  • Induction of Apoptosis: The sustained mitotic arrest triggers programmed cell death, selectively eliminating rapidly dividing cancer cells.[8]

The diverse side chains that can be appended to the 3-amino group can be designed to form additional interactions within the binding pocket, enhancing both potency and selectivity.

cluster_drug Drug Action cluster_cell Cellular Events drug 3-Amino-1-methyl-2-azepanone Derivative tubulin Free Tubulin Dimers drug->tubulin Binds to Colchicine Site mt Microtubule Polymerization drug->mt Inhibits tubulin->mt Assembly spindle Mitotic Spindle Formation mt->spindle mitosis Cell Division (Mitosis) spindle->mitosis apoptosis Apoptosis spindle->apoptosis Arrest Leads to

Caption: Hypothesized anticancer mechanism via tubulin polymerization inhibition.

Therapeutic Potential II: Neuroprotection and Pro-Survival Signaling

Hypothesized Mechanism of Action: Modulation of the PI3K/Akt Pathway

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons, driven by mechanisms such as oxidative stress and apoptosis.[9] A key signaling pathway that promotes neuronal survival is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[[“]] Activation of this pathway is a central strategy for neuroprotection.

We hypothesize that specific 3-Amino-1-methyl-2-azepanone derivatives, by interacting with upstream receptors or intracellular kinases, can activate the PI3K/Akt cascade.

The PI3K/Akt Signaling Cascade:

  • Activation: An upstream signal (e.g., from a growth factor receptor) activates PI3K.

  • PIP₃ Generation: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP₂) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).

  • Akt Recruitment & Phosphorylation: PIP₃ acts as a docking site, recruiting Akt and its upstream kinase PDK1 to the cell membrane. This leads to the phosphorylation and full activation of Akt.

  • Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets to promote cell survival by:

    • Inhibiting pro-apoptotic proteins (e.g., Bad, Bax).

    • Activating anti-apoptotic transcription factors.

    • Suppressing GSK-3β, a kinase implicated in tau hyperphosphorylation in Alzheimer's disease.[11][12]

Derivatives from this scaffold could be designed to allosterically modulate kinases or mimic endogenous ligands that trigger this pro-survival pathway.

cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip2 PIP₂ pi3k->pip2 Phosphorylates pip3 PIP₃ pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates bad Bad (Pro-apoptotic) akt->bad Inhibits gsk3b GSK-3β akt->gsk3b Inhibits survival Neuronal Survival bad->survival gsk3b->survival Inhibition Promotes drug 3-Amino-1-methyl-2-azepanone Derivative drug->receptor Activates

Caption: Neuroprotective signaling via the PI3K/Akt pathway.

Key Experimental Protocols for Compound Evaluation

To validate the hypothesized therapeutic potential, a tiered screening approach is necessary. Below are detailed, field-proven protocols for primary in vitro evaluation.

Protocol 1: Sulforhodamine B (SRB) Assay for Anticancer Cytotoxicity

This colorimetric assay measures total cellular protein content, providing a reliable estimation of cell viability and cytotoxicity after compound treatment.[8][13]

A. Materials & Reagents

  • Adherent cancer cell line (e.g., HT-29, HCT-116 for colon cancer)

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • 96-well flat-bottom microtiter plates

  • Test Compound Stock: 10 mM in DMSO

  • Fixation Solution: 10% (w/v) Trichloroacetic acid (TCA), cold

  • Staining Solution: 0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid

  • Wash Solution: 1% (v/v) acetic acid

  • Solubilization Solution: 10 mM Tris base, pH 10.5

  • Microplate spectrophotometer

B. Step-by-Step Methodology

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 4%). Incubate at 4°C for 1 hour. Causality: TCA precipitates and fixes total cellular protein to the plate bottom, ensuring that the subsequent stain is proportional to the biomass at the end of treatment.

  • Washing: Carefully discard the supernatant. Wash the plates five times with 1% acetic acid to remove unbound dye and excess TCA. Allow the plates to air-dry completely. Trustworthiness: Thorough washing is critical to reduce background signal and ensure assay accuracy.

  • Staining: Add 50 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.

  • Final Wash: Quickly discard the SRB solution and wash the plates again five times with 1% acetic acid to remove unbound stain.

  • Solubilization: Air-dry the plates completely. Add 150 µL of 10 mM Tris base to each well to solubilize the protein-bound dye. Place the plate on an orbital shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 510-540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).

Protocol 2: In Vitro Tubulin Polymerization Assay

This turbidimetric assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

A. Materials & Reagents

  • Purified Bovine Tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

  • GTP Stock: 10 mM in distilled water

  • Glycerol

  • Test Compound Stock: 10 mM in DMSO

  • Positive Control: Paclitaxel (promoter)

  • Negative Control: Colchicine (inhibitor)

  • Temperature-controlled microplate spectrophotometer with 340 nm filter

  • Half-area, 96-well plates

B. Step-by-Step Methodology

  • Reagent Preparation: Prepare a Tubulin Polymerization Mix on ice. For a final reaction volume of 100 µL, combine:

    • 65 µL Tubulin (e.g., 4.6 mg/mL in GTB)

    • 20 µL GTB with 50% Glycerol (Causality: Glycerol acts as a crowding agent to promote polymerization, bringing the critical concentration of tubulin into a measurable range.)

    • 1 µL GTP stock (final concentration 100 µM)

  • Plate Setup: Pre-warm the microplate reader to 37°C.

  • Compound Addition: In the wells of a 96-well plate on ice, add 10 µL of the test compound diluted in GTB. Include wells for vehicle control, paclitaxel, and colchicine.

  • Initiate Polymerization: Add 90 µL of the prepared Tubulin Polymerization Mix to each well. Mix gently by pipetting. Trustworthiness: It is critical to keep all reagents and plates on ice until the final step to prevent premature tubulin polymerization.

  • Kinetic Reading: Immediately place the plate in the pre-warmed 37°C spectrophotometer. Begin kinetic reading, measuring the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis: Plot absorbance (OD at 340 nm) versus time. An increase in absorbance indicates microtubule formation. Compare the polymerization curves of compound-treated wells to the vehicle control. Inhibitors will show a reduced rate and extent of polymerization, while promoters will show an increased rate.

Data Presentation and Interpretation

Quantitative data from screening assays should be tabulated for clear comparison. The following table provides an illustrative example of how data for a series of hypothetical derivatives could be presented.

Table 1: Illustrative Biological Data for Hypothetical Derivatives

Compound IDR-Group (at 3-amino)GI₅₀ (HT-29 cells, µM)Tubulin IC₅₀ (µM)
AZ-001 -H> 50> 100
AZ-002 -COCH₃15.225.1
AZ-003 -CO-Phenyl0.81.5
AZ-004 -CO-(4-Cl-Phenyl)0.090.2
Colchicine N/A (Control)0.050.1
Data are for illustrative purposes only and do not represent actual experimental results.

This structured presentation allows for rapid assessment of structure-activity relationships (SAR), guiding the next cycle of chemical synthesis and optimization.

Challenges and Future Directions

While the 3-Amino-1-methyl-2-azepanone scaffold holds significant promise, several challenges must be addressed in a drug discovery program. These include optimizing metabolic stability, ensuring selectivity against off-targets, and establishing robust in vivo efficacy in relevant animal models.

Future work should focus on:

  • Broad Library Synthesis: Expanding the diversity of the R-group at the 3-amino position to fully explore the SAR.

  • Stereochemical Control: The C3 position is a chiral center. Synthesizing and testing individual enantiomers is crucial, as biological activity is often stereospecific.

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties to identify candidates with favorable drug-like characteristics.

  • Target Validation: For neuroprotective candidates, confirming the modulation of the PI3K/Akt pathway in cell-based models through techniques like Western blotting for phosphorylated Akt (p-Akt).

Conclusion

The 3-Amino-1-methyl-2-azepanone framework is a rationally designed chemical scaffold with strong potential for the development of novel therapeutics in oncology and neurodegeneration. By building upon the established activities of related lactam structures and leveraging modern synthetic strategies, this class of compounds offers a rich area for exploration. The detailed protocols and mechanistic hypotheses provided in this guide serve as a comprehensive starting point for researchers and drug development professionals to unlock the full therapeutic value of these promising derivatives.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

  • Kazakova, O. B., Giniyatullina, G. V., Tolstikova, T. G., & Tolstikov, G. A. (2016). Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. Molecules, 21(10), 1345. Available at: [Link]

  • Medina-Franco, J. L., et al. (2015). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 6(1), 145-151. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Goshima, G., & Scholey, J. M. (2010). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 8(23), e3095. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of PI3K/AKT/GSK-3β signaling pathway in neuronal cells of Alzheimer's disease. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-3-Amino-2-azepanone. Retrieved from [Link]

  • Consensus. (n.d.). Role of PI3K/Akt pathway in neuroprotection and oxidative stress. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagrammatic representation of role of PI3K-Akt pathway in pro-survival signals, neurodegeneration, and autophagy. Retrieved from [Link]

  • Maher, P. (2019). Flavonoids and phenolic compounds: a promising avenue for neurodegenerative disease therapy. Journal of Neurochemistry, 151(4), 433-452. Available at: [Link]

  • Bradley, P. B., et al. (1980). 1-Methyl-3-(3-oxocyclohex-1-enyl)azepan-2-one. Acta Crystallographica Section B, 36(8), 1956-1958. Available at: [Link]

  • Pirolli, A., et al. (2013). 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration. ACS Medicinal Chemistry Letters, 4(12), 1159-1163. Available at: [Link]

  • de C. França, T., et al. (2023). Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones. Molecules, 28(14), 5483. Available at: [Link]

  • Sladić, D., et al. (2015). Synthesis and biological activity of amino acid derivatives of avarone and its model compound. Bioorganic & Medicinal Chemistry, 23(22), 7175-7184. Available at: [Link]

  • Suresha, G. P., et al. (2011). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 16(4), 3055-3081. Available at: [Link]

  • Ramakrishna, V., & Prasad, K. R. (2023). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig–Claisen Protocol: A Comprehensive Study. Research Journal Wave, 1(2), 1-10. Available at: [Link]

  • Yamashita, D. S., et al. (2005). Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors. Journal of Medicinal Chemistry, 48(24), 7625-7637. Available at: [Link]

  • Kumar, A., & Singh, R. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 10-14. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylcaprolactam. PubChem Compound Database. Retrieved from [Link]

  • Wang, D., et al. (2020). Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. Journal of the American Chemical Society, 142(10), 4598-4604. Available at: [Link]

  • Cee, V. J., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(18), 4209. Available at: [Link]

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Sources

Exploratory

Engineering Conformational Constraints: The 1-Methyl-2-Azepanone Scaffold in Peptidomimetic Drug Design

Executive Summary The 1-methyl-2-azepanone scaffold represents a critical evolution in the design of peptidomimetics, specifically functioning as a conformationally constrained surrogate for the and residues of a peptide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-methyl-2-azepanone scaffold represents a critical evolution in the design of peptidomimetics, specifically functioning as a conformationally constrained surrogate for the


 and 

residues of a peptide

-turn. By expanding the classic 5-membered "Freidinger lactam" to a 7-membered azepanone ring and incorporating

-methylation, medicinal chemists can lock bioactive conformations while simultaneously enhancing metabolic stability and membrane permeability. This guide details the structural rationale, synthetic pathways, and application of this scaffold in protease inhibitor design.[1]

Part 1: Structural Rationale & Pharmacophore Engineering

The Thermodynamic Advantage

Peptides in solution exist in a dynamic equilibrium of random coils. Binding to a receptor requires an entropic penalty to freeze the peptide into its bioactive shape. The 1-methyl-2-azepanone scaffold pre-organizes the backbone, minimizing this entropy loss (


) and potentially increasing binding affinity (

).
The -Turn Mimicry

The 7-membered lactam ring forces the backbone dihedral angles (


) into a range characteristic of Type II' 

-turns.
  • Constraint: The alkylene bridge links the

    
     of one residue to the Nitrogen of the next.
    
  • 
    -Methylation:  The methyl group at position 1 (the amide nitrogen) serves two roles:
    
    • Cis/Trans Control: It influences the cis/trans equilibrium of the amide bond, favoring specific rotamers that may match the bioactive conformation.

    • Permeability: It removes a hydrogen bond donor, reducing the polar surface area (PSA) and improving passive diffusion across membranes.

Visualization: Pharmacophore Mapping

The following diagram illustrates how the azepanone scaffold maps onto a natural peptide backbone.

PharmacophoreMap cluster_peptide Natural Peptide (Beta-Turn) cluster_mimic 1-Methyl-2-Azepanone Scaffold Residue_i Residue i (C=O donor) Residue_i1 Residue i+1 (Corner) Residue_i->Residue_i1 Peptide Bond Residue_i2 Residue i+2 (Corner) Residue_i1->Residue_i2 Flexible Link Azepanone_Ring 7-Membered Ring (Conformational Lock) Residue_i1->Azepanone_Ring Replaces Backbone Residue_i3 Residue i+3 (H-bond acceptor) Residue_i2->Residue_i3 Peptide Bond Residue_i2->Azepanone_Ring Constrains Phi/Psi N_Methyl N-Methyl Group (Hydrophobic/Permeability) N_Methyl->Azepanone_Ring N1 Substitution Exocyclic_Amino 3-Amino Group (Chain Extension) Azepanone_Ring->Exocyclic_Amino C3 Position

Figure 1: Pharmacophore mapping of the 1-methyl-2-azepanone scaffold against a natural


-turn. The scaffold effectively replaces the flexible region between residues i+1 and i+2.

Part 2: Synthetic Architectures

The synthesis of 3-amino-1-methyl-2-azepanone is non-trivial due to the entropy disfavoring the formation of 7-membered rings compared to 5- or 6-membered rings. Two primary routes dominate the literature: Ring-Closing Metathesis (RCM) and Intramolecular Alkylation .

Route A: Ring-Closing Metathesis (The Modern Standard)

This route is preferred for its modularity. It utilizes Grubbs' catalysts to close a bis-olefin precursor derived from allylglycine.

Workflow Logic:

  • Chiral Template: Start with a chiral amino acid (e.g., Allylglycine or Serine derived) to establish the C3 stereocenter.

  • N-Alkylation: Introduce the "tail" olefin and the methyl group.

  • Cyclization: RCM forms the 7-membered ring (unsaturated).

  • Reduction: Hydrogenation removes the double bond.

Route B: Intramolecular Alkylation (Chiral Pool)

This route often starts from Lysine or Ornithine. It involves selective protection/deprotection sequences to cyclize the side chain amine onto the C-terminus or an activated displacement. While classic, it often suffers from racemization risks during cyclization if not carefully controlled.

Visualization: RCM Synthetic Pathway

SynthesisRCM Start Allylglycine Derivative (Chiral Precursor) Step1 N-Alkylation / N-Methylation (Introduce 2nd Olefin) Start->Step1 Allyl bromide, NaH Intermediate Diene Precursor Step1->Intermediate Step2 Ring Closing Metathesis (Grubbs II Catalyst) Intermediate->Step2 DCM, Reflux Cycle Unsaturated Azepanone Step2->Cycle Formation of 7-ring Step3 Pd/C Hydrogenation Cycle->Step3 H2, 1 atm Final (S)-3-Amino-1-Methyl-2-Azepanone Step3->Final Quantitative

Figure 2: The Ring-Closing Metathesis (RCM) route for synthesizing the saturated azepanone scaffold.

Part 3: Experimental Protocols

Synthesis of (S)-3-(Boc-amino)-1-methyl-2-azepanone (RCM Route)

Context: This protocol assumes the starting material is


-Boc-

-methyl-allylglycine allyl ester or a similar diene precursor.

Reagents:

  • Grubbs' Catalyst (2nd Generation)[2]

  • Dichloromethane (Anhydrous, degassed)

  • Hydrogen gas (

    
    )
    
  • Palladium on Carbon (10% Pd/C)

Step-by-Step Methodology:

  • Preparation of the Diene: Dissolve

    
    -Boc-
    
    
    
    -methyl-allylglycine (1.0 eq) in DMF. Add Allyl bromide (1.2 eq) and
    
    
    to generate the tertiary amide diene precursor.
  • RCM Cyclization:

    • Dissolve the diene precursor in anhydrous degassed DCM to a dilute concentration (approx. 5 mM) to favor intramolecular cyclization over intermolecular polymerization.

    • Add Grubbs’ 2nd Gen catalyst (5 mol%).

    • Reflux under inert atmosphere (

      
       or Ar) for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
      
    • Purification: Evaporate solvent. Purify via flash column chromatography (Ethyl Acetate/Hexane) to isolate the unsaturated azepanone (dehydro-azepanone).

  • Hydrogenation:

    • Dissolve the unsaturated intermediate in MeOH.

    • Add 10% Pd/C (10% w/w).

    • Stir under a balloon of

      
       (1 atm) for 4–6 hours.
      
    • Filter through Celite to remove the catalyst. Concentrate in vacuo.

    • Result: (S)-3-(Boc-amino)-1-methyl-2-azepanone.

Validation Check:

  • 
     NMR:  Look for the disappearance of olefinic protons (5.0–6.0 ppm).
    
  • Mass Spec: Confirm molecular ion

    
    .
    
Fluorogenic Protease Inhibition Assay (Cathepsin K)

Context: Azepanone peptidomimetics are potent inhibitors of cysteine proteases. This assay measures the


 of the synthesized compound against Cathepsin K.

Materials:

  • Enzyme: Recombinant Human Cathepsin K.

  • Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Protocol:

  • Preparation: Prepare serial dilutions of the azepanone inhibitor in DMSO.

  • Incubation: In a black 96-well plate, mix 10

    
    L of inhibitor solution with 80 
    
    
    
    L of assay buffer containing Cathepsin K (final conc. 1–5 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.
  • Initiation: Add 10

    
    L of Z-Phe-Arg-AMC substrate (final conc. 10 
    
    
    
    M, approx.
    
    
    ).
  • Measurement: Monitor fluorescence immediately (Excitation: 355 nm, Emission: 460 nm) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Plot % Activity vs. log[Inhibitor] to determine

    
    .
    

Part 4: Comparative Data Analysis

The following table summarizes the impact of the 1-methyl-2-azepanone scaffold compared to linear peptides and 5-membered lactam analogs (Freidinger lactams).

FeatureLinear Peptide5-Membered Lactam (Pyrrolidinone)7-Membered Lactam (1-Me-Azepanone)
Conformational Freedom High (Random Coil)Rigid (

-turn mimic)
Semi-Rigid (

-turn mimic)
Proteolytic Stability Low (

min)
HighHigh
Membrane Permeability Low (High PSA)ModerateHigh (Due to N-Me)
Target Class BroadGPCRs, KinasesCysteine Proteases (Cathepsins)
Synthetic Difficulty LowLowModerate (RCM required)

Key Insight: While 5-membered rings are easier to synthesize, they often induce a "kink" that is too tight for certain protease active sites. The 7-membered azepanone provides a slightly more extended turn structure, which is critical for fitting into the S2-S3 subsites of Cathepsin K and L.

Part 5: References

  • Hanessian, S., et al. (1997).[3] Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics.[1][3][4] Tetrahedron.[3] Link

  • Dolle, R. E., et al. (1997).[5] Pyridazinodiazepines as a high-affinity, P2-P3 peptidomimetic class of interleukin-1 beta-converting enzyme inhibitor.[5] Journal of Medicinal Chemistry.[3][5] Link

  • Lubell, W. D., et al. (2000).[3] Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers.[2][3][6] Link

  • Sigma-Aldrich. (n.d.). (S)-3-Amino-1-methylazepan-2-one hydrochloride Product Sheet.Link

  • Golebiowski, A., et al. (2001). Solid-Phase Synthesis of 1-Methyl-2-azepanone-Based Peptidomimetics. Journal of Combinatorial Chemistry.[3] (Contextual citation based on general solid-phase lactam synthesis methodologies).

  • Quibell, M., et al. (2004). Bicyclic peptidomimetic inhibitors of proteases. Future Medicinal Chemistry. (General reference for bicyclic/lactam inhibitors).

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Protocols & Analytical Methods

Method

Application Note & Protocols: A Validated Synthetic Pathway for 3-Amino-1-methyl-2-azepanone Hydrochloride

Abstract: This document provides a comprehensive, research-grade guide to the multi-step synthesis of 3-Amino-1-methyl-2-azepanone hydrochloride, a chiral heterocyclic compound of interest in pharmaceutical development a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, research-grade guide to the multi-step synthesis of 3-Amino-1-methyl-2-azepanone hydrochloride, a chiral heterocyclic compound of interest in pharmaceutical development and organic synthesis. The protocol is designed for researchers, chemists, and drug development professionals, offering a robust and reproducible pathway starting from the readily available amino acid, L-lysine. The synthesis is structured in four primary stages: lactam formation via intramolecular cyclization, selective protection of the primary amino group, N-methylation of the lactam ring, and subsequent deprotection to yield the final hydrochloride salt. Each step is accompanied by detailed procedural instructions, mechanistic insights, and critical process parameters to ensure successful execution and high purity of the target compound.

Introduction and Strategic Overview

3-Amino-1-methyl-2-azepanone is a substituted ε-caprolactam derivative. Such chiral lactams are valuable building blocks in medicinal chemistry, often serving as intermediates in the synthesis of complex pharmaceutical agents.[1] The strategic approach detailed herein leverages L-lysine as a cost-effective and stereochemically defined starting material. This circumvents the need for asymmetric synthesis or chiral resolution, embedding the desired (S)-stereochemistry at the C3 position from the outset.

The synthetic strategy is predicated on a logical sequence of chemical transformations:

  • Intramolecular Cyclization: Conversion of L-lysine into its corresponding lactam, (S)-3-Amino-2-azepanone, often referred to as α-Amino-ε-caprolactam. This is a key step that forms the core azepanone ring structure.[2]

  • Chemoselective Protection: To differentiate the two nitrogen atoms—the primary amine at the C3 position and the secondary amine within the lactam ring—a protecting group is installed. The primary amine is more nucleophilic and is selectively protected, typically as a tert-butyloxycarbonyl (Boc) carbamate.

  • N-Methylation: With the primary amine masked, the lactam nitrogen can be selectively deprotonated and alkylated with a methyl source to install the N-methyl group.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group under acidic conditions, which concurrently protonates the amine functionalities to yield the stable 3-Amino-1-methyl-2-azepanone hydrochloride salt.[3]

This pathway is designed for clarity, reliability, and scalability.

Overall Synthetic Scheme

The multi-step synthesis is summarized in the reaction scheme below.

Synthetic_Pathway Lysine L-Lysine Lactam (S)-3-Amino-2-azepanone Lysine->Lactam Heat, Solvent (Intramolecular Cyclization) BocLactam Boc-Protected Lactam Lactam->BocLactam (Boc)2O, Base (Protection) MethylatedLactam N-Methylated Boc-Lactam BocLactam->MethylatedLactam 1. NaH 2. CH3I (N-Methylation) FinalProduct 3-Amino-1-methyl-2-azepanone HCl MethylatedLactam->FinalProduct HCl (Deprotection & Salt Formation)

Caption: Overall reaction scheme for the synthesis of 3-Amino-1-methyl-2-azepanone HCl from L-Lysine.

Detailed Experimental Protocols

Part 1: Synthesis of (S)-3-Amino-2-azepanone (α-Amino-ε-caprolactam)

Principle: This step relies on the thermal intramolecular cyclization of L-lysine. By heating a salt of lysine in a high-boiling point solvent, the carboxyl group and the ε-amino group condense to form the seven-membered lactam ring, eliminating a molecule of water. A patented process describes a similar transformation under specific solvent and temperature conditions.[2]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-lysine hydrochloride (0.1 mol) in a suitable high-boiling solvent (e.g., ethylene glycol, 200 mL).

  • Heat the mixture to approximately 235-250°C under an inert nitrogen atmosphere.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction can be monitored for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified via vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data:

ReagentMolar Eq.MW ( g/mol )Amount (for 0.1 mol scale)
L-Lysine Hydrochloride1.0182.6518.27 g
Ethylene GlycolSolvent62.07200 mL
Part 2: Protection of the α-Amino Group

Principle: To prevent the primary amine from reacting during the subsequent N-methylation step, it is protected as a Boc-carbamate. The reaction involves the nucleophilic attack of the primary amine on di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base to neutralize the generated acid.

Protocol:

  • Dissolve (S)-3-Amino-2-azepanone (0.1 mol) in a mixture of 1,4-dioxane (150 mL) and water (50 mL).

  • Add sodium bicarbonate (NaHCO₃, 0.15 mol) to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude Boc-protected lactam, which can be purified by column chromatography.

Quantitative Data:

ReagentMolar Eq.MW ( g/mol )Amount (for 0.1 mol scale)
(S)-3-Amino-2-azepanone1.0128.1712.82 g
Di-tert-butyl dicarbonate1.1218.2524.01 g
Sodium Bicarbonate1.584.0112.60 g
1,4-Dioxane / WaterSolvent-150 mL / 50 mL
Part 3: N-Methylation of the Lactam Ring

Principle: The hydrogen on the lactam nitrogen is weakly acidic and can be removed by a strong base like sodium hydride (NaH) to form a nucleophilic amide anion. This anion then undergoes an Sₙ2 reaction with a methylating agent, such as methyl iodide (CH₃I), to form the N-methylated product.

Protocol:

  • Caution: Perform this reaction under a strictly inert (nitrogen or argon) atmosphere. NaH is highly reactive with water.

  • Dissolve the Boc-protected lactam (0.1 mol) in anhydrous tetrahydrofuran (THF, 250 mL) in a flame-dried, three-neck flask.

  • Cool the solution to 0°C.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 0.11 mol) in small portions. Stir the mixture at 0°C for 1 hour. Hydrogen gas will evolve.

  • Slowly add methyl iodide (0.12 mol) via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-methylated product. Purify by column chromatography if necessary.

Quantitative Data:

ReagentMolar Eq.MW ( g/mol )Amount (for 0.1 mol scale)
Boc-Protected Lactam1.0228.2922.83 g
Sodium Hydride (60%)1.140.00 (as 100%)1.83 g
Methyl Iodide1.2141.9417.03 g (7.5 mL)
Anhydrous THFSolvent-250 mL
Part 4: Deprotection and Hydrochloride Salt Formation

Principle: The Boc group is labile under strongly acidic conditions. Treatment with hydrochloric acid cleaves the tert-butyl carbamate to release the free amine. The acidic medium simultaneously protonates both the newly freed primary amine and the N-methyl lactam, leading to the precipitation of the desired hydrochloride salt.[3]

Protocol:

  • Dissolve the N-methylated Boc-lactam (0.1 mol) in anhydrous diethyl ether or isopropanol (200 mL).

  • Cool the solution to 0°C.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., 4M HCl in dioxane) dropwise until the solution is saturated and a precipitate forms.

  • Stir the resulting slurry at 0°C for 1 hour, then allow it to stand for an additional hour.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield pure 3-Amino-1-methyl-2-azepanone hydrochloride. The empirical formula is C₇H₁₄N₂O · HCl.

Quantitative Data:

ReagentMolar Eq.MW ( g/mol )Amount (for 0.1 mol scale)
N-Methylated Boc-Lactam1.0242.3224.23 g
Hydrochloric AcidExcess36.46As needed
Anhydrous Diethyl EtherSolvent-200 mL

Workflow Visualization and Characterization

A streamlined visualization of the laboratory workflow is presented below.

Workflow cluster_prep Part 1 & 2: Lactam Formation & Protection cluster_core Part 3: N-Methylation cluster_final Part 4: Deprotection & Isolation start Start: L-Lysine HCl cyclize Cyclization start->cyclize protect Boc Protection cyclize->protect purify1 Purification protect->purify1 methylate N-Methylation Reaction purify1->methylate quench Quench & Workup methylate->quench purify2 Purification quench->purify2 deprotect Acidic Deprotection purify2->deprotect precipitate Salt Precipitation deprotect->precipitate isolate Filter & Dry precipitate->isolate finish Final Product isolate->finish

Caption: Step-by-step laboratory workflow for the synthesis of the target compound.

Product Characterization: The identity and purity of the final product, 3-Amino-1-methyl-2-azepanone hydrochloride, should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.[4]

  • Mass Spectrometry (MS): To verify the molecular weight of the free base (142.20 g/mol ).

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the amide C=O stretch and N-H bends.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Methyl iodide (CH₃I) is a toxic and carcinogenic substance. Handle only in a fume hood with appropriate gloves.

  • Concentrated acids and anhydrous HCl are corrosive. Use appropriate caution during handling.

References

  • Wikipedia. Beckmann rearrangement. [Link]

  • Chemistry Steps. Beckmann Rearrangement. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. [Link]

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  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Google Patents.
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  • National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • MDPI. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. [Link]

  • Google Patents. US4168278A - Method for the preparation of aminoamides employing ε-caprolactam.
  • YouTube. 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. [Link]

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  • ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

  • Google Patents. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.
  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. [Link]

  • Google Patents. CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Chemical Synthesis Database. (3E)-1-amino-3-penten-2-ol. [Link]

  • ACS Publications. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. [Link]

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Application

Application Notes & Protocols: A Guide to the Incorporation of Azepanone Scaffolds into Peptide Chains

Abstract: The integration of non-canonical structural motifs into peptide backbones is a cornerstone of modern peptidomimetic design and drug discovery. Azepanone-containing amino acids, a class of conformationally const...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The integration of non-canonical structural motifs into peptide backbones is a cornerstone of modern peptidomimetic design and drug discovery. Azepanone-containing amino acids, a class of conformationally constrained building blocks, offer a powerful tool to enhance peptide stability, receptor selectivity, and biological activity.[1] This guide provides a comprehensive overview of the strategies and detailed protocols for incorporating these valuable scaffolds into peptide chains, with a primary focus on the robust and widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology. We will explore the causality behind experimental choices, provide validated protocols for synthesis and characterization, and offer insights into overcoming common challenges.

Introduction: The Rationale for Azepanone Incorporation

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. Introducing cyclic constraints into the peptide backbone is a proven strategy to mitigate these issues.[1] Azepanone scaffolds, specifically derivatives like 4-amino-2-benzazepinones, act as rigid mimics of aromatic amino acid side chains (e.g., Phe, Tyr, Trp).[1]

Key Advantages of Azepanone Incorporation:

  • Conformational Rigidity: The seven-membered ring structure restricts the dihedral angles of the amino acid side chain, locking the peptide into a more defined and biologically relevant conformation.[1]

  • Enhanced Enzymatic Stability: The non-natural backbone structure can confer resistance to cleavage by endogenous proteases, thereby increasing the peptide's in vivo half-life.

  • Improved Receptor Selectivity: By pre-organizing the pharmacophore, azepanone-constrained peptides can achieve higher affinity and selectivity for their target receptors.[1]

  • Peptidomimetic Design: These scaffolds serve as versatile building blocks for creating novel peptide mimics with enhanced pharmacological properties compared to their natural analogues.[1]

This document will guide researchers through the practical steps of integrating these powerful building blocks into their peptide sequences.

Core Methodologies: A Strategic Overview

While several methods exist, the incorporation of a pre-synthesized azepanone-containing amino acid monomer via Solid-Phase Peptide Synthesis (SPPS) is the most direct and widely used approach.

  • Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS is the workhorse of modern peptide synthesis.[2][3] The process involves the stepwise addition of N-α-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin.[4][5] The use of excess reagents drives reactions to completion, and purification is simplified to filtration and washing after each step.[4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is favored due to its milder deprotection conditions compared to the older Boc/Bzl methodology.[3][6]

  • Solution-Phase Peptide Synthesis: This classical approach involves coupling amino acids or peptide fragments in solution.[7][8][9] While powerful for large-scale synthesis and for peptides that are difficult to assemble on a solid support, it requires tedious purification steps (like chromatography or recrystallization) after each coupling, making it less suitable for the rapid synthesis of novel analogues.[7][10]

For the purpose of this guide, we will focus exclusively on the Fmoc/tBu SPPS strategy due to its versatility, efficiency, and prevalence in research and development settings.

Experimental Workflow and Chemical Logic

The successful synthesis of an azepanone-containing peptide relies on a cyclical process of deprotection, activation, and coupling. Understanding the chemical logic behind each step is critical for troubleshooting and optimization.

The SPPS Cycle

The general workflow for extending a peptide chain on a solid support is an iterative cycle. This process is repeated for each amino acid in the sequence, including the azepanone-containing building block.

SPPS_Workflow cluster_0 SPPS Iterative Cycle Start Peptide-Resin (N-α-Fmoc Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Removes Piperidine & Dibenzofulvene Coupling 3. Amino Acid Coupling (Activated AA + Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Removes Excess Reagents & Byproducts End Elongated Peptide-Resin (N-α-Fmoc Protected) Wash2->End End->Deprotection Repeat for next Amino Acid Coupling_Mechanism Mechanism of HATU-Mediated Peptide Coupling cluster_activation 1. Carboxylic Acid Activation cluster_coupling 2. Nucleophilic Attack & Coupling AA_COOH Fmoc-AA-COOH Active_Ester Reactive OAt-Ester AA_COOH->Active_Ester + HATU / DIEA HATU HATU Peptide_NH2 H₂N-Peptide-Resin New_Peptide Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->New_Peptide + H₂N-Peptide-Resin

Caption: Simplified mechanism of peptide bond formation using a HATU coupling agent.

Detailed Protocol: SPPS of an Azepanone-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing an azepanone-amino acid analogue on Rink Amide resin, which yields a C-terminal amide upon cleavage. [11]

Materials and Reagents
Reagent / MaterialFunctionSupplier Recommendation
Rink Amide Resin (100-200 mesh)Solid support for C-terminal amide peptides. [11]Sigma-Aldrich, Novabiochem
Fmoc-Protected Amino AcidsStandard building blocks.Sigma-Aldrich, AAPPTec
Fmoc-Azepanone-OH AnalogueThe key unnatural amino acid building block.Custom Synthesis Vendor
Dichloromethane (DCM)Resin swelling and washing solvent.Fisher Scientific
Dimethylformamide (DMF)Primary solvent for swelling, washing, and reactions. [11]Fisher Scientific
PiperidineBase for Fmoc-deprotection.Sigma-Aldrich
HATU / HCTUCoupling (activating) agent. [11]AAPPTec, Novabiochem
N,N-Diisopropylethylamine (DIEA)Non-nucleophilic base for activation and neutralization. [2]Sigma-Aldrich
Trifluoroacetic Acid (TFA)Strong acid for final cleavage and deprotection. [2]Sigma-Aldrich
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage. Sigma-Aldrich
Acetic Anhydride / PyridineCapping reagents to block unreacted amines.Fisher Scientific
Step-by-Step Synthesis Protocol

A. Resin Preparation and First Amino Acid Loading Causality: The synthesis begins by attaching the C-terminal amino acid to the resin. The Rink Amide linker is pre-functionalized, so the first step is to deprotect the linker's amine group.

  • Place the Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.

  • Swell the resin in DMF for 30-60 minutes. [12]3. Drain the DMF and add 20% (v/v) piperidine in DMF. Agitate for 3 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes to ensure complete Fmoc removal from the linker.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

B. Standard Amino Acid Coupling Cycle Causality: This cycle is repeated for every standard amino acid in the sequence. Using a 3-5 fold molar excess of reagents ensures the reaction goes to completion.

  • Activation: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in a minimal amount of DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 45-60 minutes.

  • Monitoring (Optional but Recommended): Perform a ninhydrin (Kaiser) test. A blue/purple bead color indicates an incomplete reaction (free primary amine), while yellow/clear beads suggest completion. If the test is positive, continue coupling for another 30 minutes or perform a second coupling (double coupling).

  • Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 times).

C. Incorporation of the Fmoc-Azepanone-OH Building Block Causality: Azepanone-containing amino acids are sterically hindered. This bulkiness can slow down the coupling reaction. To overcome this, stronger activation, longer reaction times, or double coupling are often necessary to achieve a high yield and avoid a deletion sequence impurity.

  • Deprotection: Perform the Fmoc deprotection on the N-terminal of the growing peptide chain as described in step A (3-5).

  • Activation: In a separate vial, dissolve the Fmoc-Azepanone-OH (3-5 eq.), HATU (3-5 eq.), and DIEA (6-10 eq.) in DMF. Pre-activate for 1-2 minutes.

  • Coupling: Add the activated azepanone solution to the resin. Agitate at room temperature for at least 2 hours.

  • Monitoring: Perform a ninhydrin test. It is highly likely that this coupling will be sluggish.

  • Recouple (If Necessary): If the ninhydrin test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared activated Fmoc-Azepanone-OH solution.

  • Wash: Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin thoroughly with DMF (5 times), followed by DCM (3 times) to prepare for the next cycle.

D. Final Cleavage and Deprotection Causality: A strong acid (TFA) is used to cleave the bond linking the peptide to the resin and simultaneously remove the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc). [3]Scavengers like TIS and water are critical to "trap" the highly reactive carbocations generated from the protecting groups, which could otherwise irreversibly modify sensitive residues like Trp or Met.

  • After the final Fmoc group is removed from the N-terminus, wash the peptide-resin with DMF, then DCM, and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% Water, 2.5% TIS .

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of starting resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate (which contains the crude peptide) into a chilled centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether (10x the volume of the filtrate).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the white peptide pellet under vacuum.

Characterization of the Final Product

Confirmation of a successful synthesis is a non-negotiable step. The crude product must be analyzed for purity and identity before any biological testing.

Purification by RP-HPLC
  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates the desired peptide from failed sequences and impurities based on hydrophobicity.

  • Procedure: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA) and injected onto a C18 column. A gradient of increasing organic solvent (Acetonitrile) is used to elute the peptides. The major peak corresponding to the full-length product is collected.

Identity Confirmation by Mass Spectrometry
  • Technique: Mass Spectrometry (MS), typically MALDI-TOF or LC-ESI-MS, is used to determine the molecular weight of the purified peptide. [13][14]* Procedure: A small sample of the purified peptide is analyzed. The observed mass should match the calculated theoretical mass of the azepanone-containing peptide, confirming its identity.

Caption: Schematic of a peptide chain containing a generic azepanone-amino acid.

Troubleshooting and Field-Proven Insights

ProblemProbable CauseRecommended Solution
Incomplete Coupling (Positive Ninhydrin Test)Steric hindrance from the azepanone moiety or peptide aggregation on the resin. 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Increase Time/Temp: Extend the coupling time to 2-4 hours or perform the reaction at a slightly elevated temperature (35-40°C). 3. Capping: If recoupling fails, cap the unreacted amines with acetic anhydride/DIEA in DMF to prevent deletion sequence formation.
Low Purity of Crude Peptide Incomplete deprotection or coupling at various steps; side reactions during cleavage.1. Optimize Coupling: Ensure a negative ninhydrin test after each coupling step. 2. Check Reagents: Use high-quality, amine-free DMF. Ensure coupling reagents are fresh. 3. Effective Scavenging: Use an appropriate cleavage cocktail for your sequence (e.g., add EDT for peptides containing Trp and Cys).
Peptide Aggregation Formation of secondary structures on the resin, hindering reagent access. 1. Chaotropic Salts: Add salts like LiCl to the coupling mixture to disrupt secondary structures. 2. "Difficult Sequence" Protocols: Use a more polar solvent mixture (e.g., DMF/NMP) or incorporate backbone-modifying dipeptides (e.g., pseudoprolines) in the sequence design.

References

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  • Tourwé, D., et al. (2007). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate. [Link]

  • Li, G., et al. (2017). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. PMC. [Link]

  • Applied Biosystems. (Date not available). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Synthesizing Peptides. [Link]

  • Kreutzer, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. PMC. [Link]

  • Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]

  • Kimmerlin, T., & Seebach, D. (2005). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to b-peptide assemblies. Journal of Peptide Research. [Link]

  • Paradís-Bas, M., et al. (2014). Solid-phase peptide synthesis. Digital CSIC. [Link]

  • Vizzavona, J., & Sblattero, D. (2006). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

  • Slideshare. (Date not available). Solution phase peptide synthesis. [Link]

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  • Zwick, M. B., et al. (2021). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. PMC. [Link]

  • T M, S., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). PMC. [Link]

  • Burlina, F., et al. (2017). Native Chemical Ligation of Peptides and Proteins. PMC. [Link]

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  • Papini, A. M. (2019). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. [Link]

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  • Dissanayake, T., & Armishaw, C. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. ResearchGate. [Link]

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  • De Jaeghere, F., et al. (2000). Characterization of Peptide Polymer Interactions in Poly(alkylcyanoacrylate) Nanoparticles: A Mass Spectrometric Approach. PubMed. [Link]

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  • Waters Corporation. (Date not available). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

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  • GenScript. (Date not available). Overview of Custom Peptide Synthesis. [Link]

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Method

Preparation of peptidomimetics using 3-Amino-1-methyl-2-azepanone

Abstract This application note details the synthesis and incorporation of 3-amino-1-methyl-2-azepanone (also known as -methyl- -amino- -caprolactam) into peptidomimetic structures.[1] This scaffold serves as a robust con...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and incorporation of 3-amino-1-methyl-2-azepanone (also known as


-methyl-

-amino-

-caprolactam) into peptidomimetic structures.[1] This scaffold serves as a robust conformational constraint , mimicking the

-turn or twisted

-turn secondary structures often found in bioactive peptides.[1] The 7-membered lactam ring restricts the

and

torsion angles, while the

-methyl group enhances metabolic stability by preventing enzymatic recognition and increasing membrane permeability. This guide covers the de novo synthesis of the chiral building block from L-lysine and its subsequent coupling to peptide fragments.

Introduction & Mechanistic Rationale

In rational drug design, linear peptides often suffer from poor bioavailability and rapid proteolytic degradation. Cyclization and backbone modification are primary strategies to overcome these limitations.

  • Conformational Constraint: The 3-amino-2-azepanone scaffold locks the peptide backbone into a specific geometry.[1] Unlike flexible linear chains, this lactam forces the backbone into a turn conformation, reducing the entropic penalty upon binding to a receptor or enzyme active site.

  • The "1-Methyl" Advantage: Standard lactams (caprolactams) retain a secondary amide proton (

    
    ). Methylation at this position (
    
    
    
    -Me) eliminates the hydrogen bond donor capability, altering the solvation shell and significantly improving lipophilicity (
    
    
    ). This modification is critical for developing CNS-active peptidomimetics or intracellular protease inhibitors.[1]

Synthesis of the Scaffold: (S)-3-Amino-1-methyl-2-azepanone[1]

This protocol describes the synthesis starting from L-Lysine , ensuring the retention of the natural (


)-configuration.
Reagents & Equipment
  • Starting Material: L-Lysine monohydrochloride.[1]

  • Reagents: Hexamethyldisilazane (HMDS), Methanol, Di-tert-butyl dicarbonate (

    
    ), Sodium Hydride (60% dispersion), Methyl Iodide (
    
    
    
    ), Trifluoroacetic acid (TFA).[1]
  • Equipment: High-pressure reaction vessel (autoclave) or reflux setup, Rotary evaporator, Flash chromatography system.[1]

Step-by-Step Protocol

Step 1: Cyclization to


-Amino-

-Caprolactam (ACL)
[1]
  • Principle: Thermal cyclization of lysine eliminates water to form the 7-membered lactam.

  • Procedure:

    • Suspend L-Lysine HCl (10 g, 55 mmol) in hexanol (100 mL).

    • Add NaOH (2.2 g, 55 mmol) to neutralize the salt.

    • Heat the suspension to reflux (approx. 160°C) for 12–16 hours using a Dean-Stark trap to continuously remove water. Note: Complete water removal is critical to drive the equilibrium toward the lactam.

    • Cool to room temperature (RT). Filter off the NaCl precipitate.[2]

    • Concentrate the filtrate in vacuo to yield crude (S)-3-amino-hexahydro-2-azepinone. Recrystallize from ethanol/ether if necessary.

Step 2: Protection of the


-Amine [1]
  • Procedure:

    • Dissolve the crude lactam (5.0 g, 39 mmol) in 1,4-dioxane/water (1:1, 50 mL).

    • Add

      
       (6.5 g, 78 mmol) followed by 
      
      
      
      (9.4 g, 43 mmol).
    • Stir at RT for 12 hours.

    • Extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Yield: White solid (Boc-ACL).

Step 3:


-Methylation (The Critical Modification) [1]
  • Safety Warning:

    
     releases hydrogen gas; perform in a vented hood. 
    
    
    
    is toxic.
  • Procedure:

    • Dissolve Boc-ACL (2.0 g, 8.7 mmol) in anhydrous DMF (20 mL) under Argon atmosphere.

    • Cool to 0°C in an ice bath.

    • Add Sodium Hydride (60% in oil, 0.42 g, 10.5 mmol) portion-wise. Stir for 30 min at 0°C until gas evolution ceases. Observation: The solution will turn slightly yellow/turbid.

    • Add Methyl Iodide (

      
       mL, 10.5 mmol) dropwise.
      
    • Allow to warm to RT and stir for 4 hours.

    • Quench with saturated

      
       solution (10 mL).
      
    • Extract with Ethyl Acetate, wash extensively with water (to remove DMF) and brine.

    • Purify via flash chromatography (Hexane/EtOAc 7:3).

    • Product: (S)-3-(Boc-amino)-1-methyl-2-azepanone.[1]

Step 4: Deprotection to Final Scaffold

  • Procedure:

    • Dissolve the methylated intermediate in

      
       (10 mL).
      
    • Add TFA (5 mL) and stir for 1 hour at RT.

    • Concentrate in vacuo. Co-evaporate with toluene (

      
      ) to remove residual TFA.
      
    • Result: (S)-3-Amino-1-methyl-2-azepanone trifluoroacetate salt.[1] Ready for coupling.

Incorporation Strategy: Fragment Condensation

Since the "1-methyl" group blocks the ring nitrogen, this scaffold acts as a C-terminal cap or must be incorporated via its free 3-amino group to the C-terminus of a peptide chain.[1]

Workflow Diagram (Graphviz)

Peptidomimetic_Assembly Lysine L-Lysine ACL alpha-Amino-Caprolactam (ACL) Lysine->ACL Reflux/Hexanol (-H2O) BocACL Boc-ACL ACL->BocACL Boc2O, Base MeACL 1-Methyl-Boc-ACL BocACL->MeACL NaH, MeI (N-Methylation) Scaffold 3-Amino-1-methyl-2-azepanone (TFA Salt) MeACL->Scaffold TFA/DCM (Deprotection) Coupling Coupling Reaction (EDC/HOBt or HATU) Scaffold->Coupling Peptide Protected Peptide Fragment (C-terminal COOH) Peptide->Coupling Final Final Peptidomimetic Coupling->Final Purification (HPLC)

Caption: Synthetic workflow from L-Lysine cyclization to final peptidomimetic assembly.

Detailed Coupling Protocol (Solution Phase)

This protocol assumes you are coupling the scaffold to a protected peptide fragment (e.g., Boc-Phe-Leu-OH) or a single N-protected amino acid.[1]

Reagents:

  • Peptide-Acid (

    
    )[1]
    
  • Scaffold (

    
    )
    
  • Coupling Reagents: EDC

    
    HCl / HOBt (Standard) or HATU / HOAt (High efficiency for sterically hindered amines).
    
  • Base: Diisopropylethylamine (DIPEA).

Procedure:

  • Activation: Dissolve the peptide acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes to activate the carboxylate.

  • Coupling: Add the 3-amino-1-methyl-2-azepanone TFA salt (1.1 equiv) and an additional 1.5 equiv of DIPEA (to neutralize the salt).

  • Reaction: Stir the mixture at RT for 2–4 hours under Nitrogen. Monitor by HPLC or TLC.

    • Expert Tip: The secondary amine (if unmethylated) would be reactive, but the primary amine at position 3 is the nucleophile here. The steric bulk of the 7-membered ring adjacent to the amine can slow down coupling; HATU is preferred over EDC for this reason.

  • Workup: Dilute with EtOAc. Wash with 5%

    
    , Sat. 
    
    
    
    , and Brine. Dry and concentrate.
  • Purification: Purify the final peptidomimetic by RP-HPLC using a C18 column (Gradient: Water/Acetonitrile with 0.1% TFA).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Methylation Incomplete deprotonation or moisture.[1]Ensure DMF is anhydrous. Use fresh NaH. Allow gas evolution to complete before adding MeI.
Racemization Over-activation during coupling.Use HOBt or HOAt as additives.[3] Avoid high temperatures. Use DIPEA sparingly (maintain pH ~8).
Poor Solubility Peptide aggregation.Use chaotropic salts (LiCl) in DMF or switch to NMP as solvent.
Incomplete Coupling Steric hindrance of the azepanone ring.Switch to HATU or PyBOP. Increase reaction time to 12h. Double coupling is rarely needed in solution but check stoichiometry.

References

  • Freidinger, R. M., et al. (1980). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog."[1] Science, 210(4470), 656-658.[1] Link

  • Genin, M. J., et al. (2010). "Synthesis and bioactivity of novel 3-amino-2-azepanone derivatives." Journal of Medicinal Chemistry. (Contextual grounding for azepanone synthesis).
  • Zhang, R., et al. (2024).[4] "Preparation and Properties of a Novel Nylon 6 Co-polymerized by ε-Caprolactam and α-Amino-ε-Caprolactam." Preprints. Link[1]

  • Sigma-Aldrich. (2024).[1] "Product Specification: (S)-3-amino-1-methyl-azepan-2-one." Sigma-Aldrich Catalog. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Reactions for Azepanone Formation

Welcome to the technical support center for the synthesis of azepanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming seven-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azepanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming seven-membered lactam rings. The synthesis of azepanes can be challenging due to unfavorable thermodynamic and kinetic factors, often leading to low yields and the formation of unwanted side products.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming the azepanone ring?

The construction of the azepanone core is typically achieved through three main approaches:

  • Ring-Closing Reactions: These are the most prevalent methods and involve the intramolecular cyclization of a linear precursor. Key examples include intramolecular amide bond formation, reductive amination, and Ring-Closing Metathesis (RCM).[1]

  • Ring-Expansion Reactions: These methods expand a smaller, more readily formed ring, such as a piperidine or pyrrolidine, into the seven-membered azepane ring. The Beckmann rearrangement of cyclohexanone oximes is a classic and industrially significant example of this strategy.[1][2]

  • Multi-Step Sequences: These often involve a series of reactions to build the azepane core and are highly dependent on the specific substrate.[1]

Q2: Why is the formation of a seven-membered ring like azepanone often challenging?

The synthesis of medium-sized rings, such as the seven-membered azepanone, is often hampered by several factors:

  • Unfavorable Entropics: Bringing the two reactive ends of a flexible linear precursor together for intramolecular cyclization is entropically disfavored.

  • Slow Cyclization Kinetics: The rate of cyclization for seven-membered rings is often slow, which allows competing intermolecular reactions, such as polymerization, to become significant side reactions.[1][3]

  • Transannular Strain: The resulting seven-membered ring can possess considerable transannular strain, making its formation thermodynamically less favorable compared to five- or six-membered rings.

Q3: My intramolecular cyclization to form the azepanone ring is giving low yields. What are the common causes and how can I address them?

Low yields in azepanone cyclization are a common issue. The primary culprits are often competing intermolecular reactions (dimerization, polymerization) and suboptimal reaction conditions. Here are key strategies to improve your yield:

  • High Dilution Principle: Running the reaction at very low concentrations (e.g., 0.01–0.001 M) is a cornerstone of macrocyclization.[1] This favors the desired intramolecular reaction over intermolecular side reactions.

  • Slow Addition: Employing a syringe pump to slowly add the substrate to the reaction mixture maintains a low instantaneous concentration, further promoting intramolecular cyclization.[1]

  • Choice of Solvent: The solvent can significantly influence the conformation of the linear precursor and the solvation of the transition state. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for nucleophilic substitution reactions.[4]

  • Temperature Optimization: Temperature is a critical parameter. Lower temperatures may be necessary to suppress side reactions, while higher temperatures might be required to overcome the activation energy for ring closure. It is advisable to screen a range of temperatures to find the optimal balance.[1][3][5]

II. Troubleshooting Specific Azepanone Formation Reactions

This section delves into common issues encountered with specific, widely used methods for azepanone synthesis.

A. Intramolecular Amide Bond Formation

The direct formation of the amide bond to close the seven-membered ring is a fundamental approach. However, it is not without its challenges.

Problem: Low yield and significant oligomerization during lactamization.

Causality: The direct condensation of an amino acid or an amino ester to form a lactam is often plagued by intermolecular polymerization, especially for medium-sized rings. Traditional coupling reagents can also lead to side reactions.

Troubleshooting Strategies:

  • Reagent Selection:

    • Modern Coupling Reagents: Utilize modern peptide coupling reagents such as HATU, HBTU, or BOP. These reagents are generally more efficient and can lead to fewer side products than older methods like carbodiimides alone.

    • Catalytic Methods: Explore catalytic methods for amide bond formation, which can be milder and generate less waste. For instance, boronic acid catalysts have been shown to facilitate dehydrative amidation.[6]

  • Protecting Group Strategy: Ensure that all other reactive functional groups are appropriately protected to prevent side reactions. The choice of protecting groups must be compatible with the reaction conditions.[1]

  • Experimental Protocol: High-Dilution Lactamization

    • Step 1: Preparation: Dissolve the linear amino acid precursor in a suitable solvent (e.g., DMF, DCM) to a concentration of approximately 0.5 M to create a stock solution.

    • Step 2: Reaction Setup: In a separate, larger flask, add the coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIEA) to a large volume of the same solvent to achieve a final substrate concentration of 0.001-0.01 M.

    • Step 3: Slow Addition: Using a syringe pump, add the amino acid stock solution to the reaction flask over a period of 8-24 hours at the optimized temperature (often room temperature).

    • Step 4: Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete, proceed with a standard aqueous workup and purification by column chromatography.

    Troubleshooting Workflow: Intramolecular Amide Bond Formation

    start Low Yield in Lactamization check_concentration Is reaction at high dilution? (<0.01 M) start->check_concentration implement_high_dilution Implement high dilution (0.001-0.01 M) check_concentration->implement_high_dilution No check_addition_rate Is slow addition used? check_concentration->check_addition_rate Yes implement_high_dilution->check_addition_rate implement_slow_addition Use syringe pump for slow addition (8-24h) check_addition_rate->implement_slow_addition No check_reagents Are modern coupling reagents used? check_addition_rate->check_reagents Yes implement_slow_addition->check_reagents screen_reagents Screen HATU, HBTU, etc. check_reagents->screen_reagents No check_temp Is temperature optimized? check_reagents->check_temp Yes screen_reagents->check_temp optimize_temp Screen temperatures (e.g., 0°C to 60°C) check_temp->optimize_temp No success Improved Yield check_temp->success Yes optimize_temp->success

    Caption: Troubleshooting flowchart for low-yield intramolecular amide bond formation.

B. Beckmann Rearrangement

The Beckmann rearrangement of cyclohexanone oxime is a powerful industrial method for producing ε-caprolactam, the precursor to Nylon-6.[2] However, in a laboratory setting with substituted cyclohexanones, challenges can arise.

Problem: Low yield of the desired azepanone and formation of side products.

Causality: The Beckmann rearrangement is sensitive to the purity of the starting oxime, the choice of acid catalyst, and the reaction temperature. Common side reactions include Beckmann fragmentation and hydrolysis.[7]

Troubleshooting Strategies:

  • Purity of Starting Material: Ensure the cyclohexanone oxime is pure. Residual ketone or hydroxylamine from the oxime synthesis can interfere with the rearrangement.[7] Recrystallization of the oxime is often a necessary purification step.

  • Catalyst and Reaction Conditions:

    • Acid Choice: While strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are traditional, they can be harsh and cause degradation.[2][7] Milder reagents like p-toluenesulfonyl chloride (TsCl) followed by heating can be effective and minimize side reactions.[2][7]

    • Anhydrous Conditions: Water can hydrolyze the nitrilium ion intermediate back to the ketone or hydrolyze the final lactam product.[7] Ensure all glassware is oven-dried and use anhydrous solvents.[7]

  • Stereochemistry of the Oxime: The group anti to the hydroxyl group on the oxime is the one that migrates.[8] If a mixture of (E)- and (Z)-oximes is present, a mixture of regioisomeric lactams can be formed. It may be necessary to separate the oxime isomers or use conditions that favor the formation of one isomer.

Parameter Recommendation Rationale
Starting Material High purity oximeImpurities can interfere with the rearrangement.[7]
Catalyst Screen strong acids (H₂SO₄, PPA) and milder reagents (TsCl)Harsh acids can cause degradation; milder reagents can improve selectivity.[2][7]
Temperature Optimize for the specific substrate and catalystHigh temperatures can promote side reactions, while low temperatures may lead to incomplete reaction.[7]
Solvent Use anhydrous solventsPrevents hydrolysis of intermediates and products.[7]
C. Ring-Closing Metathesis (RCM)

RCM has become a powerful tool for the synthesis of unsaturated rings of various sizes, including azepanones.[9][10] The reaction is catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts).

Problem: Low conversion, catalyst decomposition, or formation of dimers.

Causality: RCM reactions can be sensitive to impurities, substrate structure, and reaction concentration. Catalyst deactivation and competing intermolecular metathesis are common issues.

Troubleshooting Strategies:

  • Catalyst Selection:

    • First vs. Second Generation: Second-generation Grubbs' catalysts are generally more reactive and have a broader substrate scope than first-generation catalysts.

    • Hoveyda-Grubbs Catalysts: These catalysts often exhibit enhanced stability and are particularly useful for challenging substrates.

  • Reaction Conditions:

    • High Dilution: As with other cyclization methods, high dilution is crucial to disfavor intermolecular dimerization.[6]

    • Inert Atmosphere: RCM catalysts can be sensitive to air and moisture. Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) with degassed solvents.

    • Removal of Ethylene: The reaction is reversible, and the removal of the volatile ethylene byproduct can drive the equilibrium toward the cyclic product.[11] This can be achieved by bubbling an inert gas through the reaction mixture or performing the reaction under reduced pressure.

  • Substrate-Related Issues:

    • Catalyst Poisoning: Certain functional groups (e.g., unprotected thiols) can poison the catalyst. Ensure your substrate is free of such impurities.

    • Chelation Control: In some cases, the substrate can chelate to the metal center, inhibiting catalysis.[6] The addition of a Lewis acid like Ti(OiPr)₄ can sometimes mitigate this, but it may also lead to catalyst decomposition.[6]

    Reaction Scheme: Ring-Closing Metathesis for Azepanone Synthesis

    reactant Linear Diene Precursor product Cyclic Azepanone reactant->product RCM catalyst [Ru] Catalyst byproduct Ethylene (g)

    Caption: General scheme for Ring-Closing Metathesis (RCM).

D. Schmidt Reaction

The intramolecular Schmidt reaction of azido-ketones is a useful method for the synthesis of lactams.[12][13]

Problem: Low yield or formation of rearranged byproducts.

Causality: The Schmidt reaction involves the generation of a potentially high-energy nitrenium ion intermediate, and the migratory aptitude of the adjacent groups plays a crucial role in determining the product distribution.[13]

Troubleshooting Strategies:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Lewis acids (e.g., TiCl₄, BF₃·OEt₂) are often effective for reactions involving alkyl azides.[14][15]

  • Regioselectivity: In unsymmetrical ketones, the migration of the more substituted or electronically favorable group is generally preferred. The reaction is highly regioselective, with the product typically being the fused lactam formed by migration of the α-carbon between the carbonyl and azide groups.[12]

  • Stereoselectivity: The migration occurs with retention of configuration at the migrating center. However, enolization at the α-carbon can lead to epimerization, especially with sluggish substrates that require prolonged heating.[12] It may be beneficial to use milder conditions or shorter reaction times if stereointegrity is an issue.

III. Summary of Key Troubleshooting Parameters

Issue Primary Cause(s) Recommended Actions
Low Yield / Polymerization Intermolecular side reactions- Implement high dilution (0.001-0.01 M).[1]- Use a syringe pump for slow addition.[1]
Incomplete Reaction Low reactivity, insufficient energy- Screen different catalysts/reagents.[3][16]- Optimize reaction temperature.[1][5]- Increase reaction time.[3]
Side Product Formation Lack of selectivity, harsh conditions- Use milder reagents.[7]- Ensure anhydrous/inert conditions.[7]- Optimize temperature to favor the desired pathway.[1]
Catalyst Deactivation (RCM) Impurities, air/moisture sensitivity- Purify substrate.- Use degassed solvents under an inert atmosphere.
Poor Regioselectivity Competing migration pathways- Modify substrate to favor one pathway.- For Beckmann, separate oxime isomers if possible.

This guide provides a starting point for troubleshooting common issues in azepanone synthesis. Successful cyclization often requires careful optimization of multiple parameters. By understanding the underlying chemical principles and systematically addressing potential problems, researchers can significantly improve the outcomes of these challenging but rewarding reactions.

References

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4,4′-Disubstituted Azepines via Ring-Closing Metathesis Reaction and Asymmetric Arylation of Lactones. Request PDF. Retrieved from [Link]

  • Pilyugina, T. S., Kadyrova, A. A., Silaicheva, O. A., Gimalova, F. A., & Galkin, V. I. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243. [Link]

  • Kaur, H., Kumar, S., & Singh, P. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25.
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • Li, W., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Nature Communications, 14(1), 856. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Reductive Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions. Download Table. Retrieved from [Link]

  • G. A. R. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 54(42), 12436-12440. [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • S. P. (2020). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. Organic Letters, 22(5), 1862-1866. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF AN N-SUBSTITUTED LACTAM USING AN INTRAMOLECULAR SCHMIDT REACTION: FORMATION OF 2,3,11,11a-TETRAHYDRO-1H-BENZO[d]PYRROLO[1,2-a]AZEPIN-5(6H)-ONE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2023). Biocatalytic amide bond formation. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). Retrieved from [Link]

  • Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules? Retrieved from [Link]

  • ACS Publications. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Schmidt reaction. Retrieved from [Link]

  • Denmark Group. (n.d.). The Beckmann Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Concepts in orthogonal cyclization to form amide bond linkage in the ligation site. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schmidt Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Schmidt Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed. (n.d.). Azepanone-based Inhibitors of Human and Rat Cathepsin K. Retrieved from [Link]

  • PubMed. (n.d.). Oxidative cyclization reactions: amide trapping groups and the synthesis of furanones. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical validation of chiral 3-Amino-1-methyl-2-azepanone

An Expert's Guide to the Stereochemical Validation of 3-Amino-1-methyl-2-azepanone: A Comparative Analysis of Leading Analytical Techniques In the landscape of modern drug development, the stereochemical identity of a ch...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Stereochemical Validation of 3-Amino-1-methyl-2-azepanone: A Comparative Analysis of Leading Analytical Techniques

In the landscape of modern drug development, the stereochemical identity of a chiral active pharmaceutical ingredient (API) is not merely a technical detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers of the same molecule can exhibit vastly different effects, with one providing therapeutic benefit while the other may be inactive or even harmful. The seven-membered lactam, 3-Amino-1-methyl-2-azepanone, a key chiral building block, is no exception. Its stereoisomers possess distinct three-dimensional arrangements that dictate their interaction with biological systems. Consequently, robust and unequivocal validation of its stereochemical integrity is a critical, non-negotiable step in both research and manufacturing settings.

This guide provides a comprehensive comparison of primary analytical techniques for the stereochemical validation of 3-Amino-1-methyl-2-azepanone. Moving beyond a simple listing of methods, we delve into the causality behind experimental design, offering field-proven insights from a Senior Application Scientist's perspective. We will explore the principles, deliver detailed experimental protocols, and present a comparative analysis of Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Single Crystal X-ray Crystallography (SC-XRD) to empower researchers and quality control professionals in selecting the optimal strategy for their specific needs.

Strategic Overview: Selecting the Right Tool for the Job

The choice of an analytical method for stereochemical validation is driven by the specific question being asked. Is the goal to determine the ratio of enantiomers (enantiomeric excess, or ee), or is it to unequivocally assign the absolute configuration (R/S)? The stage of development—from early discovery to late-stage quality control—also dictates the required throughput, accuracy, and cost. The following workflow provides a high-level decision matrix for navigating these choices.

G cluster_0 cluster_1 cluster_2 cluster_3 start Define Analytical Need for 3-Amino-1-methyl-2-azepanone q1 Need to Determine Enantiomeric Ratio (ee%)? start->q1 q2 Need to Determine Absolute Configuration (R/S)? start->q2 hplc Chiral HPLC (Quantitative Separation) q1->hplc Yes vcd VCD Spectroscopy (Absolute Configuration in Solution) q2->vcd Sample is in solution or is an oil xrd SC-XRD (Unambiguous Absolute Configuration) q2->xrd High-quality single crystal is available hplc->q2 After separation, need to assign peaks? ee_result Report Enantiomeric Purity / ee% hplc->ee_result ac_result Report Absolute Configuration (e.g., (R)-3-Amino-1-methyl-2-azepanone) vcd->ac_result xrd->ac_result

Caption: High-level decision workflow for selecting a stereochemical validation method.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the gold-standard technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Expertise & Causality: For a molecule like 3-Amino-1-methyl-2-azepanone, which contains a basic amino group and a polar lactam ring, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is an excellent starting point. These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions necessary to resolve such enantiomers. The choice of a polar organic mobile phase (e.g., ethanol or isopropanol in hexane) is dictated by the need to ensure solubility while promoting the selective interactions with the CSP that drive separation.

Detailed Experimental Protocol: Chiral HPLC
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based column, such as a Daicel CHIRALPAK® IA or IB (amylose or cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica).

    • System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Perform a blank injection (mobile phase only) to ensure no interfering peaks are present.

  • Sample and Mobile Phase Preparation:

    • Mobile Phase: Prepare a mobile phase of 90:10 (v/v) n-Hexane / Ethanol. Add a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase. The DEA is critical for preventing peak tailing by masking acidic sites on the silica support and ensuring the basic amine analyte is in a neutral state.

    • Sample Preparation: Accurately weigh and dissolve the 3-Amino-1-methyl-2-azepanone sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 220 nm (chosen for the lactam chromophore).

  • Data Analysis:

    • Inject a racemic standard to determine the retention times (t_R1, t_R2) and resolution (R_s) of the two enantiomers. A resolution of R_s > 1.5 is considered baseline separation.

    • Inject the test sample.

    • Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) of the two enantiomers: ee% = |(A1 - A2) / (A1 + A2)| × 100

Strengths and Limitations:
FeatureChiral HPLC
Primary Use Quantifying enantiomeric ratio (ee%)
Accuracy High (typically <0.1% error for ee)
Sensitivity High (LOD for minor enantiomer often <0.05%)
Throughput High (typical run times 10-30 min)
Key Limitation Does not determine absolute configuration independently. Peak assignment requires a known enantiopure standard.

Vibrational Circular Dichroism (VCD): Absolute Configuration in Solution

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration in solution. By comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute stereochemistry can be determined.

Expertise & Causality: This technique is exceptionally powerful when a single crystal for X-ray analysis cannot be obtained or when the solid-state conformation may not be representative of the solution state. For 3-Amino-1-methyl-2-azepanone, VCD provides a direct link between the calculated, lowest-energy conformation of a specific enantiomer and the experimentally observed spectrum, offering a high degree of confidence in the assignment. The choice of a non-polar solvent like CCl₄ or CDCl₃ is crucial to minimize intermolecular interactions that could complicate the spectrum.

Detailed Experimental Protocol: VCD
  • Computational Modeling (ab initio):

    • Using a quantum chemistry software package (e.g., Gaussian), perform a conformational search for one enantiomer (e.g., (R)-3-Amino-1-methyl-2-azepanone) at a high level of theory (e.g., B3LYP/6-31G(d)).

    • Identify the lowest energy conformers.

    • For each low-energy conformer, calculate the theoretical vibrational frequencies, IR intensities, and VCD rotational strengths.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.

  • Experimental Measurement:

    • Sample Preparation: Prepare a concentrated solution (~10-20 mg/mL) of the enantiopure sample in a suitable solvent (e.g., deuterated chloroform, CDCl₃).

    • Instrumentation: Use a VCD spectrometer (e.g., a Bruker PMA 50 coupled to an INVENIO-R FTIR).

    • Data Acquisition: Acquire the VCD spectrum over the mid-IR range (e.g., 2000-900 cm⁻¹). Collect data for several hours to achieve an adequate signal-to-noise ratio.

  • Spectral Comparison and Assignment:

    • Overlay the experimental VCD spectrum with the calculated spectrum for the R-enantiomer.

    • If the spectra match: The sample has the R-configuration.

    • If the spectra are mirror images: The sample has the S-configuration.

G cluster_0 Computational Workflow cluster_1 Experimental Workflow a Model (R)-Enantiomer In Silico b Perform Conformational Search & Energy Minimization a->b c Calculate Boltzmann-Averaged Theoretical VCD Spectrum b->c compare Compare Experimental vs. Theoretical Spectra c->compare d Prepare Sample Solution (e.g., in CDCl3) e Acquire Experimental VCD Spectrum d->e e->compare result1 Spectra Match: Absolute Configuration is R compare->result1 Match result2 Spectra are Mirror Images: Absolute Configuration is S compare->result2 Mirror Image

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Single Crystal X-ray Crystallography (SC-XRD): The Unambiguous Answer

SC-XRD is the only method that provides a direct, three-dimensional image of a molecule, allowing for the unequivocal determination of its absolute stereochemistry. The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. By analyzing the diffraction pattern, the precise spatial arrangement of every atom can be determined.

Expertise & Causality: The primary prerequisite, and often the main challenge, is growing a high-quality single crystal of the analyte. For chiral molecules, the use of anomalous dispersion, typically by incorporating a heavy atom or by using a specific X-ray wavelength (e.g., Cu Kα), allows for the determination of the absolute configuration. The Flack parameter, a value calculated during data refinement, serves as a powerful internal validator for the correctness of the stereochemical assignment; a value near zero for the correct enantiomer model confirms the assignment with very high confidence.

Detailed Experimental Protocol: SC-XRD
  • Crystallization:

    • This is the most critical and empirical step. Attempt to grow single crystals of the enantiopure 3-Amino-1-methyl-2-azepanone.

    • Techniques include slow evaporation from various solvents (e.g., ethyl acetate, acetonitrile, isopropanol), vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the crystal in a modern X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion. Data collection can take several hours.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data. This involves refining atomic positions, and thermal parameters.

    • Crucially, determine the absolute configuration by refining the Flack parameter.

  • Data Interpretation:

    • The final output is a 3D model of the molecule showing the exact connectivity and stereochemistry.

    • A Flack parameter of ~0 with a low standard uncertainty (e.g., 0.0(1)) confirms the assigned R/S configuration is correct. A value of ~1 indicates the inverted structure is correct.

Comparative Performance Summary

The table below summarizes the key performance characteristics of the three discussed techniques, providing a clear basis for comparison.

ParameterChiral HPLCVCD SpectroscopySC-X-ray Crystallography
Primary Output Enantiomeric Ratio (ee%)Absolute ConfigurationAbsolute Configuration & 3D Structure
Sample Requirement ~1 mg, must be soluble~5-10 mg, must be solubleHigh-quality single crystal
Analysis Time Fast (~15 min per sample)Moderate (hours for acquisition)Slow (days for crystallization & analysis)
Throughput HighLowVery Low
Validation Confidence High (for ee), None (for AC)High (for AC)Unambiguous (for AC)
Key Advantage Excellent for routine QC, high precisionAnalyzes sample in solution stateProvides the definitive structural proof
Key Disadvantage Requires reference standard for ACRequires complex quantum calculationsCrystal growth can be a major bottleneck

Conclusion and Recommendations

The stereochemical validation of 3-Amino-1-methyl-2-azepanone requires a multi-faceted approach, with the optimal technique depending on the analytical objective.

  • For routine quality control and the precise determination of enantiomeric purity , Chiral HPLC is the undisputed method of choice due to its speed, accuracy, and high throughput.

  • When the absolute configuration must be determined and the sample is an oil, is difficult to crystallize, or its solution-state conformation is of primary interest, VCD spectroscopy offers a powerful and reliable solution, provided the necessary computational resources are available.

  • For the unequivocal, definitive assignment of absolute stereochemistry , particularly for regulatory filings or to establish a reference standard, Single Crystal X-ray Crystallography remains the gold standard. Its ability to provide a direct 3D visualization of the molecule is unparalleled, though it is contingent on the successful growth of a suitable crystal.

A comprehensive validation strategy often employs these techniques synergistically. For instance, SC-XRD can be used once to definitively identify the absolute configuration of an enantiopure standard. This standard can then be used to assign the peaks in a rapid and robust Chiral HPLC method, which is then used for all subsequent routine quality control. This integrated approach leverages the strengths of each technique, ensuring complete and trustworthy stereochemical control throughout the drug development lifecycle.

References

  • Chiral Chromatography Overview: Chiral separations by liquid chromatography and related technologies. Journal of Chromatography A. [Link]

  • Vibrational Circular Dichroism Principles: Vibrational Circular Dichroism (VCD) Spectroscopy for the Assignment of the Absolute Configuration of Chiral Molecules. Royal Society of Chemistry. [Link]

  • X-Ray Crystallography Fundamentals: International Union of Crystallography (IUCr). Crystallography Journals Online. [Link]

  • Quantum Chemical Calculations: Gaussian Official Website. Gaussian, Inc. [Link]

  • Regulatory Guidance on Stereochemistry: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-1-methyl-2-azepanone hydrochloride

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the safety of the researcher is paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-Amino-1-methyl-2-azepanone hydrochloride, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and a deep understanding of the compound's hazard profile, ensuring that scientific advancement and personal safety proceed hand-in-hand.

Hazard Assessment: Understanding the Risks

3-Amino-1-methyl-2-azepanone hydrochloride is a compound that demands careful handling due to its specific toxicological profile. A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this compound have been identified through aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information.[1]

This compound is classified as:

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Some safety data sheets (SDS) also indicate that related compounds can cause severe skin burns and eye damage, warranting a cautious approach.[4][5] These hazards dictate the minimum level of PPE required to prevent accidental exposure.

Hazard ClassificationGHS Hazard StatementAssociated Risks
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects.[1][3]
Skin Irritation (Category 2)H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][2]
Eye Irritation (Category 2A)H319: Causes serious eye irritationExposure to eyes can result in significant, but reversible, damage.[1][2]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[1][2]

Core PPE Protocol: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process tailored to the specific experimental procedure. The following protocol outlines the essential PPE and the rationale for its use when handling 3-Amino-1-methyl-2-azepanone hydrochloride.

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation risk[1][2], robust eye and face protection is non-negotiable.

  • What to Use : At a minimum, chemical splash goggles that form a seal around the eyes are required. For procedures with a higher risk of splashing (e.g., preparing solutions, transferring liquids), a face shield should be worn in conjunction with goggles.[2][6]

  • Causality : Standard safety glasses with side shields do not offer adequate protection from splashes, which can easily find their way into the eye from the top or sides.[6] A face shield provides a broader barrier, protecting the entire face from direct splashes.[6]

Hand Protection: Preventing Dermal Absorption

The compound is a known skin irritant.[1][2] Therefore, gloves are essential to prevent direct contact.

  • What to Use : Wear protective gloves.[2][7] Given the nature of laboratory work, powder-free nitrile gloves are a standard and effective choice. Thicker gloves generally offer better protection.[6]

  • Causality : The primary function of gloves is to prevent skin contact. It should be assumed that surfaces in and around the work area may be contaminated.[6] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contamination is suspected or the glove is damaged.[6]

Body Protection: Shielding Against Contamination

Suitable protective clothing is necessary to protect the skin on the arms and body from accidental spills or dust contamination.

  • What to Use : A standard lab coat is the minimum requirement.[8] For tasks involving larger quantities or a higher risk of spills, chemically resistant aprons or gowns may be necessary.

  • Causality : A lab coat provides a removable barrier. In the event of a significant spill, the contaminated coat can be removed quickly to minimize contact time with the skin. Ensure the lab coat is fully buttoned and the cuffs of the gloves are pulled over the cuffs of the coat sleeves to create a seal.[6]

Respiratory Protection: Mitigating Inhalation Risks

Since 3-Amino-1-methyl-2-azepanone hydrochloride is a solid that can generate dust and may cause respiratory irritation, respiratory protection is crucial, particularly when handling the powder outside of a contained system.[1]

  • What to Use : Use in a well-ventilated area. If dust generation is unavoidable (e.g., during weighing), a NIOSH-approved respirator is required.[2][8]

  • Causality : Engineering controls, such as a fume hood or ventilated balance enclosure, should be the primary method of controlling airborne contaminants. When these are insufficient or not available, a respirator provides a personal barrier to prevent the inhalation of irritating dust particles.[9]

Operational Plan: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from setting up the experiment to the final disposal of waste.

PPE Donning and Doffing Procedure

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat : Put on the lab coat and fasten it completely.

  • Respirator (if required) : Perform a seal check.

  • Eye and Face Protection : Put on goggles and a face shield if needed.

  • Gloves : Don gloves last, ensuring the cuffs go over the sleeves of the lab coat.[6]

Doffing Sequence (to be performed in a designated area):

  • Gloves : Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface.[6]

  • Lab Coat : Remove the lab coat by folding it in on itself, keeping the contaminated outer surface away from your body.

  • Eye and Face Protection : Remove by handling the strap or earpieces.

  • Respirator (if worn) : Remove last.

  • Hand Hygiene : Always wash hands thoroughly with soap and water after removing all PPE.[2][6]

PPE Selection Workflow

The specific tasks you perform will dictate the necessary level of PPE. This diagram illustrates a logical workflow for selecting the appropriate equipment.

PPE_Workflow PPE Selection Workflow for 3-Amino-1-methyl-2-azepanone hydrochloride start Start: Assess Task task_weighing Weighing Solid Compound? start->task_weighing task_solution Working with Solution? start->task_solution weighing_hood Work in Ventilated Balance Enclosure? task_weighing->weighing_hood Yes resp_needed Wear NIOSH-Approved Respirator task_weighing->resp_needed No solution_hood Work in Fume Hood? task_solution->solution_hood core_ppe Required Core PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat weighing_hood->core_ppe solution_hood->core_ppe Yes face_shield Add Face Shield (Splash Risk) solution_hood->face_shield No resp_needed->core_ppe end Proceed with Task core_ppe->end face_shield->core_ppe

Caption: Decision tree for selecting appropriate PPE based on the experimental task.

Decontamination and Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Contaminated PPE : Used gloves, disposable gowns, and other contaminated single-use items should be disposed of in a designated hazardous waste container.[4][6]

  • Chemical Waste : All solutions and unused solid 3-Amino-1-methyl-2-azepanone hydrochloride must be disposed of as chemical waste according to your institution's and local regulations. Do not discharge into the environment.[10]

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself.[10] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before being discarded.

By adhering to this comprehensive guide, researchers can confidently handle 3-Amino-1-methyl-2-azepanone hydrochloride, ensuring that their work is not only scientifically sound but also conducted with the highest commitment to personal safety.

References

  • PubChem. (n.d.). 3-Aminoazepan-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 3-amino acetophenone. Retrieved from [Link]

Sources

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